molecular formula C17H22N2OS B2487713 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide CAS No. 1251579-25-5

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide

Cat. No.: B2487713
CAS No.: 1251579-25-5
M. Wt: 302.44
InChI Key: FJPWWMXSUWOMCP-UHFFFAOYSA-N
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Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide is an organic compound that features a pyrrole ring substituted with dimethyl groups and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.

    Attachment of the Butanamide Group: The butanamide moiety is introduced through a series of reactions involving the coupling of the pyrrole ring with a butanoyl chloride derivative.

    Introduction of the Methylthio Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Shares the pyrrole ring structure but differs in the functional groups attached.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylacetic acid: Similar pyrrole ring but with an acetic acid moiety.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylmethanol: Contains a hydroxyl group instead of the butanamide moiety.

Uniqueness

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-N-(2-methylsulfanylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-13-10-11-14(2)19(13)12-6-9-17(20)18-15-7-4-5-8-16(15)21-3/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPWWMXSUWOMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCC(=O)NC2=CC=CC=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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